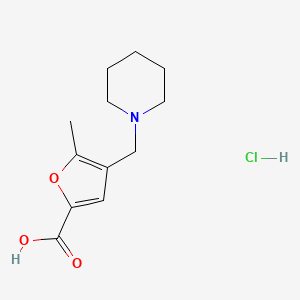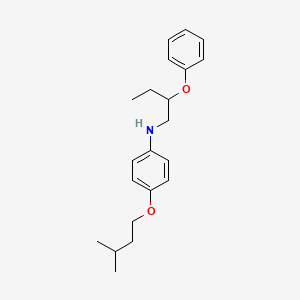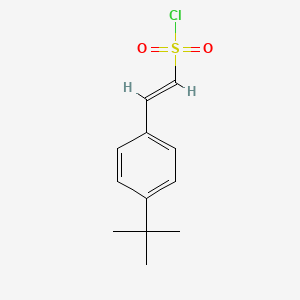![molecular formula C26H29NO4 B1389446 N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040681-52-4](/img/structure/B1389446.png)
N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline
Übersicht
Beschreibung
N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline, also known as 2-PEBTF, is a synthetic compound that has been studied for its potential applications in the fields of medicinal chemistry and pharmacology. This compound has been found to have a range of biochemical and physiological effects, making it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline has been studied for its potential applications in the fields of medicinal chemistry and pharmacology. Its anti-inflammatory properties have been studied, and it has been found to have anti-oxidant and anti-bacterial effects. It has also been found to have potential anti-cancer properties, and has been studied as a potential treatment for various types of cancer. Additionally, N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline has been studied for its potential applications in the field of drug delivery.
Wirkmechanismus
The exact mechanism of action of N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of inflammatory compounds, and by inhibiting its activity, N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline may be able to reduce inflammation. Additionally, N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline may also work by scavenging free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-oxidant properties, it has been found to have anti-bacterial effects, and to have potential anti-cancer properties. Additionally, it has been found to have an effect on the central nervous system, and to have a potential role in the treatment of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is relatively easy to synthesize. Additionally, it is relatively stable, and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments, such as its potential toxicity, and the fact that it can be difficult to control the concentration of the compound.
Zukünftige Richtungen
The potential applications of N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline are numerous, and further research is needed to explore its full potential. Future research should focus on the development of more efficient synthesis methods, as well as the development of more effective delivery systems. Additionally, further research should be conducted to better understand the biochemical and physiological effects of N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline, and to identify potential new applications. Finally, further research should be conducted to determine the safety and efficacy of N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline for use in clinical trials.
Eigenschaften
IUPAC Name |
3-(oxolan-2-ylmethoxy)-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-2-7-23(8-3-1)29-16-17-30-24-13-11-21(12-14-24)19-27-22-6-4-9-25(18-22)31-20-26-10-5-15-28-26/h1-4,6-9,11-14,18,26-27H,5,10,15-17,19-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWTVELISJYVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)NCC3=CC=C(C=C3)OCCOC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,5-Dichloro-N-[2-(2,5-dimethylphenoxy)-propyl]aniline](/img/structure/B1389366.png)
![2-Ethyl-6-methyl-N-[2-(3-methylphenoxy)propyl]-aniline](/img/structure/B1389367.png)

![N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389370.png)
![N-[4-(2-Ethoxyethoxy)benzyl]-2-butanamine](/img/structure/B1389374.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline](/img/structure/B1389375.png)
![N-(3-Chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)propyl]amine](/img/structure/B1389376.png)
![N-[4-(Heptyloxy)benzyl]-2-methoxyaniline](/img/structure/B1389377.png)


![1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1389382.png)

